molecular formula C14H11FO2 B8720430 3-(4-Fluorophenyl)-4-methoxybenzaldehyde CAS No. 337535-45-2

3-(4-Fluorophenyl)-4-methoxybenzaldehyde

Cat. No.: B8720430
CAS No.: 337535-45-2
M. Wt: 230.23 g/mol
InChI Key: WHSKVOQOPDRJEW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-methoxybenzaldehyde: is an aromatic aldehyde compound characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-methoxybenzaldehyde typically involves the introduction of the fluorine atom and the methoxy group onto the benzaldehyde framework. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or

Properties

CAS No.

337535-45-2

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-14-7-2-10(9-16)8-13(14)11-3-5-12(15)6-4-11/h2-9H,1H3

InChI Key

WHSKVOQOPDRJEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the reaction in the same manner as in Example 5-(ii) using 3-bromo-p-anisaldehyde (14.0 g), 4-fluorophenylboronic acid (14.6 g), 2M aqueous sodium carbonate solution (260 ml) and tetrakis(triphenylphosphine)palladium(0) (3.76 g), the title compound (11.9 g) was obtained as white needle crystals.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
catalyst
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

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